N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide: is a synthetic organic compound characterized by its unique chemical structure It features a combination of a chlorinated methoxyphenyl group and a diphenylpropyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3,3-diphenylpropylamine.
Formation of Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form an intermediate, 5-chloro-2-methoxyphenyl oxalyl chloride.
Coupling Reaction: The intermediate is then reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(3,3-diphenylpropyl)thiourea: A similar compound with a thiourea group instead of an oxalamide group.
1-(5-chloro-2-methoxyphenyl)-3-(3,3-diphenylpropyl)thiourea: Another related compound with a thiourea moiety.
Uniqueness
N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties compared to its thiourea analogs
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-30-22-13-12-19(25)16-21(22)27-24(29)23(28)26-15-14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,20H,14-15H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKSYBIWHLNLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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